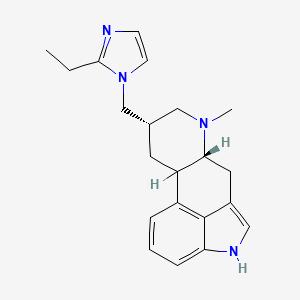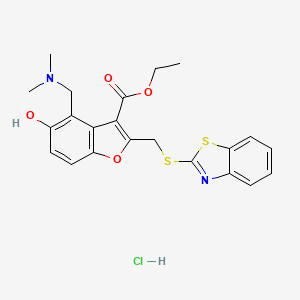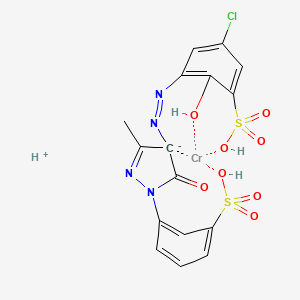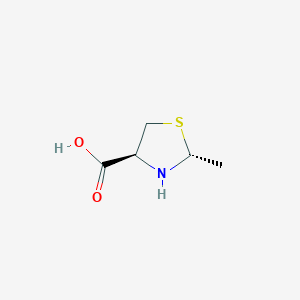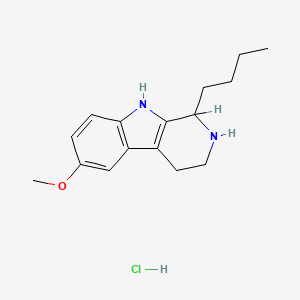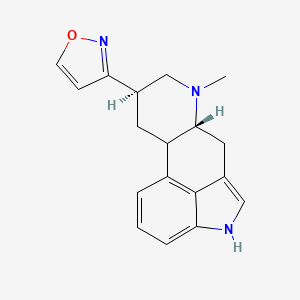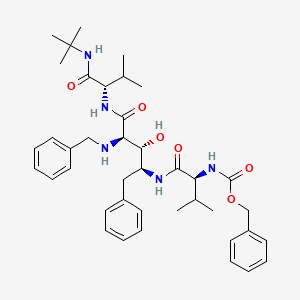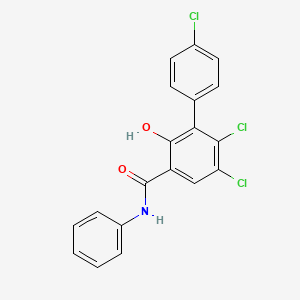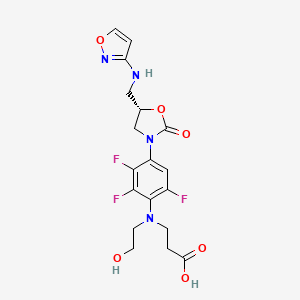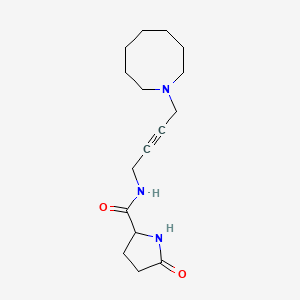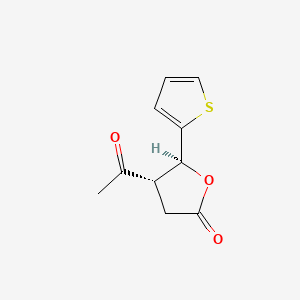
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)-: is an organic compound belonging to the furanone family This compound is characterized by its unique structure, which includes a furanone ring fused with a thienyl group and an acetyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- typically involves the condensation of a thienyl-substituted aldehyde with an acetyl-substituted furanone precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include thienyl aldehyde, acetyl furanone, and a suitable catalyst such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like continuous flow reactors and automated synthesis systems can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the furanone or thienyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuranone, tetrahydrofuranone.
Substitution: Various substituted furanone and thienyl derivatives.
Scientific Research Applications
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-furyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-pyridyl)-, (E)-
- 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-phenyl)-, (E)-
Comparison:
- Uniqueness: The presence of the thienyl group in 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
- Reactivity: The thienyl group can participate in additional reactions, such as electrophilic aromatic substitution, which may not be possible with other substituents.
- Biological Activity: The specific substituents on the furanone ring can significantly impact the compound’s biological activity, making 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2-thienyl)-, (E)- a valuable compound for targeted research and applications.
Properties
CAS No. |
88221-02-7 |
|---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(4S,5S)-4-acetyl-5-thiophen-2-yloxolan-2-one |
InChI |
InChI=1S/C10H10O3S/c1-6(11)7-5-9(12)13-10(7)8-3-2-4-14-8/h2-4,7,10H,5H2,1H3/t7-,10+/m1/s1 |
InChI Key |
FIPFPIJJBZYGAA-XCBNKYQSSA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC=CS2 |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




